2-(Benzyloxy)pyrimidin-5-ol
Overview
Description
2-(Benzyloxy)pyrimidin-5-ol is a compound with the molecular formula C11H10N2O2 . The boronic acid group in this compound adopts a syn-anti conformation and is almost coplanar with the aromatic rings .
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)pyrimidin-5-ol shows that the B(OH)2 group adopts the usual syn-anti conformation. The entire molecule, including both aromatic rings and the boronic group, remains essentially planar . The boronic acid group is almost coplanar with the aromatic rings, making a dihedral angle of 3.8 (2)° .Physical And Chemical Properties Analysis
2-(Benzyloxy)pyrimidin-5-ol has a molecular weight of 202.21 . It is recommended to be stored in a refrigerated condition .Scientific Research Applications
Anticancer and Antimicrobial Activities
Pyrimidine derivatives, a class of compounds to which 2-(Benzyloxy)pyrimidin-5-ol belongs, are noted for their wide spectrum of biological activities. Compounds with pyrimidine nuclei have shown promising results as antimicrobial and anticancer agents. For instance, a series of novel bis(2-(pyrimidin-2-yl)ethoxy)alkanes displayed significant antioxidant properties in vitro, indicating potential therapeutic applications (Rani et al., 2012). Moreover, pyrimidine scaffolds, like 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol derivatives, were synthesized and showed potent antimicrobial and anticancer activities (Kumar et al., 2019).
Inhibitory Effects on Key Enzymes
Certain pyrimidine derivatives are studied for their inhibitory effects on vital enzymes. For instance, a class of 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives was tested as aldose reductase (ALR2) inhibitors. These compounds exhibited activities in the micromolar/submicromolar range, with additional antioxidant properties (La Motta et al., 2007). Moreover, another set of compounds was designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in DNA synthesis, displaying significant potential as antitumor agents (Gangjee et al., 2003).
Role in Corrosion Inhibition
Interestingly, some pyrimidine derivatives were synthesized as corrosion inhibitors for mild steel in highly acidic solutions. These inhibitors demonstrated mixed-type inhibition with a predominant cathodic effectiveness, indicating their potential in industrial applications to prevent corrosion (Hou et al., 2019).
Inhibition of HIV-1 Reverse Transcriptase
Certain pyrimidine derivatives have been synthesized and evaluated for their activities against HIV-1. A particular compound, a 5-allyl-6-benzyl-2-(3-hydroxypropylthio)pyrimidin-4(3H)-one analogue, exhibited potent anti-HIV-1 activity, indicating the potential of these derivatives in antiviral therapies (Khalifa & Al-Omar, 2014).
properties
IUPAC Name |
2-phenylmethoxypyrimidin-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUZAYLUVVMTTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401299727 | |
Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)pyrimidin-5-ol | |
CAS RN |
2055119-19-0 | |
Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401299727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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